![molecular formula C9H11FO2 B13847203 1-(4-Fluorophenoxy)propan-2-ol](/img/structure/B13847203.png)
1-(4-Fluorophenoxy)propan-2-ol
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Overview
Description
1-(4-Fluorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H11FO2 It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group on the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 1-(4-fluorophenoxy)-2,3-epoxypropane. This intermediate is then hydrolyzed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-fluorophenoxy)propan-2-one.
Reduction: Formation of 1-(4-fluorophenoxy)propane.
Substitution: Formation of various substituted phenoxypropanols depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxypropan-2-ol: Similar structure but lacks the fluorine atom.
Uniqueness
1-(4-Fluorophenoxy)propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
1-(4-Fluorophenoxy)propan-2-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H11FO and a molecular weight of approximately 154.18 g/mol. The compound features a hydroxyl (-OH) group, enhancing its solubility in polar solvents and its reactivity in various chemical environments. The presence of the fluorine atom in the para position of the phenoxy group contributes to its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites in biological systems .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as inflammation and pain .
- Receptor Binding : Its structural characteristics may facilitate binding to certain receptors, influencing signaling pathways involved in cellular responses .
Therapeutic Applications
This compound is being investigated for several therapeutic applications:
- Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Analgesic Properties : Preliminary data indicate that it may also have analgesic effects, providing pain relief without the side effects commonly associated with traditional analgesics .
Comparative Analysis with Analog Compounds
The uniqueness of this compound lies in its specific fluorine substitution. A comparative analysis with structurally similar compounds reveals differences in biological activity:
Compound Name | Structural Difference | Unique Features |
---|---|---|
1-Amino-3-(4-chlorophenoxy)propan-2-ol | Chlorine instead of fluorine | Different electronic properties due to chlorine |
1-Amino-3-(4-bromophenoxy)propan-2-ol | Bromine instead of fluorine | Enhanced reactivity compared to fluorine |
1-Amino-3-(4-methylphenoxy)propan-2-ol | Methyl group instead of fluorine | Potentially different hydrophobicity |
2-(3,4-Difluorophenyl)propan-2-ol | Two fluorines on phenyl | Increased lipophilicity due to multiple fluorines |
This table illustrates how variations in substituents affect the compound's reactivity and biological activity .
Study on Enzyme Inhibition
A study examined the enzyme inhibition properties of this compound. The results demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response pathway. This inhibition suggests potential use as an anti-inflammatory agent .
Research on Receptor Binding
Another study focused on receptor binding assays, revealing that this compound binds effectively to certain G-protein coupled receptors (GPCRs). This binding could modulate various physiological processes, including pain perception and immune response .
Properties
IUPAC Name |
1-(4-fluorophenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFIEDWKCIVRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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